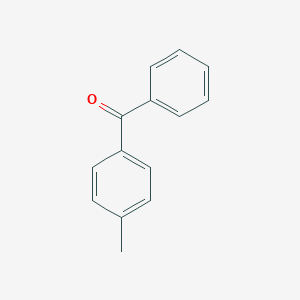

4-Methylbenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWZZHELZEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037741 | |

| Record name | 4-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Methanone, (4-methylphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

134-84-9 | |

| Record name | 4-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-methylphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylbenzophenone from Toluene and Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methylbenzophenone, a significant photoinitiator and key intermediate in organic synthesis. The primary focus of this document is the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, the most industrially viable and commonly employed synthetic route.[1] This guide details the underlying reaction mechanism, provides a thorough experimental protocol, and presents quantitative data from various studies. Furthermore, it includes visual diagrams to elucidate the reaction pathway and experimental workflow, adhering to the specified visualization requirements.

Introduction

This compound is an aromatic ketone of considerable interest in various chemical industries. It serves as a crucial component in UV-curable inks, coatings, and adhesives due to its function as a Type II photoinitiator.[1] Additionally, its structural motif is a valuable building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients. The most prevalent method for its preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction between toluene and benzoyl chloride in the presence of a Lewis acid catalyst.[1][2] This method is favored for its efficiency and potential for high yields of the desired para-substituted product.[1]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from toluene and benzoyl chloride proceeds via a classic Friedel-Crafts acylation mechanism. This electrophilic aromatic substitution reaction can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with benzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which facilitates its formation.[2][3][4]

-

Electrophilic Attack: The π-electron system of the toluene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[3]

-

Deprotonation and Regeneration of the Aromatic Ring: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), abstracts a proton from the carbon atom bonded to the acyl group. This step restores the aromaticity of the ring, yielding this compound and regenerating the aluminum chloride catalyst, along with the formation of hydrochloric acid.[3]

The methyl group on the toluene ring is an ortho, para-directing group. However, due to steric hindrance from the bulky benzoyl group, the para-substituted product, this compound, is the major isomer formed.[1][5]

Quantitative Data

The yield and efficiency of the synthesis are influenced by several factors, including the molar ratios of reactants and catalyst, reaction temperature, and reaction time. The following tables summarize quantitative data from various reported procedures.

Table 1: Reactant and Catalyst Stoichiometry

| Reactant/Catalyst | Molar Ratio (relative to Benzoyl Chloride) | Source(s) |

| Toluene | 1.0 - 1.5 | [6] |

| Benzoyl Chloride | 1.0 | (Reference) |

| Aluminum Chloride (AlCl₃) | 1.05 - 1.1 | [3] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Source(s) |

| Solvent | Toluene (in excess), Dichloromethane (B109758) | [6][7] |

| Addition Temperature | 0 - 10 °C | [3] |

| Reaction Temperature | 30 °C to reflux | [3] |

| Reaction Time | 1 - 3 hours | [3] |

| Reported Yield | Up to 93% | [8] |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol integrates best practices from multiple literature sources.[3][4][6][7][8]

4.1. Materials and Equipment

-

Reagents: Toluene (anhydrous), Benzoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Concentrated hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), Ice.

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.

4.2. Reaction Procedure

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.05 - 1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 - 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by either vacuum distillation or recrystallization from a suitable solvent such as methanol (B129727) or petroleum ether.

Safety Considerations

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a moisture-free environment.

-

Benzoyl chloride is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction is exothermic, and proper temperature control is crucial to avoid side reactions and ensure safety.

-

The quenching step with ice and HCl should be performed slowly and carefully as it is highly exothermic and releases HCl gas.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Friedel-Crafts acylation of toluene with benzoyl chloride remains a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, high yields of the desired para-isomer can be achieved. This guide provides the necessary theoretical background and practical details for researchers and professionals to successfully implement this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylbenzophenone (CAS: 134-84-9), a key intermediate in the production of pharmaceuticals, agrochemicals, and as a photoinitiator in UV curing processes.[1][2] The primary and most industrially viable method for its synthesis is the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, which will be the central focus of this document.[1]

Reaction Mechanism and Principles

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[3][4] In the synthesis of this compound, toluene serves as the aromatic substrate and benzoyl chloride as the acylating agent, with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), acting as the catalyst.[1]

The mechanism proceeds through three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with benzoyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The electron-rich toluene ring attacks the acylium ion. The methyl group on toluene is an ortho, para-directing activator. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is predominantly formed.[1][6] This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Product Formation: A weak base (like the AlCl₄⁻ formed in the first step) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[5] The resulting ketone product remains complexed with the AlCl₃ catalyst and is liberated during an aqueous work-up.[7]

Caption: The three-step mechanism of Friedel-Crafts acylation for this compound synthesis.

Quantitative Data Summary

The efficiency and yield of the synthesis are highly dependent on optimized reaction parameters. The following tables summarize key quantitative data compiled from various established procedures.

Table 1: Optimal Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Molar Ratio (Benzoyl Chloride:AlCl₃) | 1 : 1.05 - 1.1 | A slight excess of the Lewis acid catalyst is used to ensure complete reaction. | [7][8] |

| Reactant Ratio (Toluene:Benzoyl Chloride) | 1 : 1 | Stoichiometric amounts are typically used. Toluene can also be used as a solvent. | [7][8] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | The most common and industrially viable Lewis acid catalyst for this reaction. | [1] |

| Solvent | Toluene or Dichloromethane (B109758) (CH₂Cl₂) | Toluene can serve as both reactant and solvent. Dichloromethane is an alternative inert solvent. | [7][8] |

| Addition Temperature | 10°C | Dropwise addition of benzoyl chloride is performed at a controlled, cool temperature. | [8] |

| Reaction Temperature | 30°C to Room Temperature | The reaction is typically stirred at a moderate temperature to proceed to completion. | [7][8] |

| Reaction Time | 1 - 4 hours | Stirring for this duration is generally sufficient to complete the reaction. |[7][8] |

Table 2: Product Yield and Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Yield | High (Specific % not always stated) | Optimized conditions lead to high yields, making the method efficient for bulk production.[1] An 89% yield has been reported for a related Grignard synthesis method.[8] | | Appearance | White to off-white crystalline solid/powder | The purified product is a stable crystalline solid at room temperature. |[2] | | Molecular Formula | C₁₄H₁₂O | - |[9][10] | | Molecular Weight | 196.24 g/mol | - |[9][10] | | Melting Point | 80-82°C | - |[2] | | Boiling Point | 305-307°C | - |[2] | | Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol (B145695), acetone, toluene) | - |[2] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Chemical Shift (ppm) / Data | Source(s) |

|---|---|---|

| ¹H NMR (in CDCl₃) | ~7.78 (d), ~7.72 (d), ~7.56 (t), ~7.47 (t), ~7.27 (d), ~2.43 (s, 3H, -CH₃) | The signals correspond to the aromatic protons and the characteristic methyl group singlet.[11] |

| ¹³C NMR (in CDCl₃) | Data available, typically showing ~14 distinct carbon signals. | The full spectrum is available from specialized databases.[12] |

| Mass Spectrum | Molecular Ion (M⁺) at m/z 196 | The mass spectrum confirms the molecular weight of the compound.[12][13] |

Detailed Experimental Protocol

This section outlines a comprehensive laboratory procedure for the synthesis, work-up, and purification of this compound based on established methods.[7][8]

Materials and Reagents:

-

Toluene (C₇H₈)

-

Benzoyl chloride (C₇H₅ClO)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, optional solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water & Ice

-

10% Sodium Hydroxide (NaOH) solution

-

Diethyl ether or Ethyl Acetate (B1210297) (for extraction)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup:

-

In a four-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add anhydrous aluminum chloride (1.1 equivalents) and toluene (which can act as both reactant and solvent).[8] If using an external solvent, add anhydrous AlCl₃ to dichloromethane (CH₂Cl₂) in the flask.[7]

-

Cool the flask in an ice-water bath to maintain a low temperature.

-

-

Addition of Benzoyl Chloride:

-

Reaction Execution:

-

Work-up and Quenching:

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water (or ice and concentrated HCl).[7][14]

-

Slowly and cautiously pour the reaction mixture onto the ice mixture with vigorous stirring. This step is exothermic and decomposes the aluminum chloride complex.[7]

-

-

Extraction and Washing:

-

Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[7]

-

Combine the organic layers. Wash the combined organic phase sequentially with water, a 10% NaOH solution (to remove unreacted benzoyl chloride), and finally with brine.[7]

-

-

Drying and Solvent Removal:

-

Purification:

-

The crude this compound can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system.[7][8] Recrystallization from ethanol or toluene can also be employed for further purification.[2]

-

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The Friedel-Crafts acylation of toluene with benzoyl chloride remains a highly effective and robust method for the synthesis of this compound.[1] A thorough understanding of the reaction mechanism, careful control of experimental parameters such as temperature and molar ratios, and a systematic approach to work-up and purification are critical for achieving high yields of the desired product. This guide provides the foundational technical information required for researchers and professionals to successfully implement this synthesis in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(134-84-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. mzCloud – 4 Methylbenzophenone [mzcloud.org]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Physical properties of 4-Methylbenzophenone (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 4-Methylbenzophenone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and a clear visual representation of the determination process.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Data Presentation

The melting and boiling points of this compound, as documented in scientific literature, are summarized below. It is noteworthy that this compound can exist in two crystalline forms, a stable α-form and a metastable β-form, which exhibit different melting points.[1][2]

| Physical Property | Value | Conditions |

| Melting Point (α-form, stable) | 59.5 °C[3][4] | 760.00 mm Hg |

| 56.5-57 °C[1][5] | - | |

| Melting Point (β-form, metastable) | 55 °C[1][2] | - |

| Boiling Point | 326 °C[1][2][5] | 760.00 mm Hg (lit.) |

| 328.10 °C[3] | 760.00 mm Hg (est.) |

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure for the characterization and purity assessment of a chemical compound. The following are detailed methodologies for these measurements.

Determination of Melting Point (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.[6][7][8][9][10]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., paraffin (B1166041) oil)

-

This compound sample (finely powdered)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound is finely ground into a powder.[7]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[6][10]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., oil bath in a Thiele tube).[6][9]

-

Heating: The heating bath is heated gently and steadily. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7][9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8] Since this compound is a solid at room temperature, it must first be melted to apply this method.

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with paraffin oil)

-

This compound sample

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the molten sample in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[11] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[11]

Process Visualization

The logical workflow for the determination of the physical properties of this compound is illustrated in the diagram below.

Caption: Workflow for Determining Melting and Boiling Points.

References

- 1. This compound CAS#: 134-84-9 [m.chemicalbook.com]

- 2. This compound | 134-84-9 [chemicalbook.com]

- 3. 4-methyl benzophenone, 134-84-9 [thegoodscentscompany.com]

- 4. This compound CAS 134-84-9 - Analytical Standard at Attractive Price [nacchemical.com]

- 5. This compound Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility of 4-Methylbenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzophenone in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₄H₁₂O. It is a derivative of benzophenone (B1666685) and presents as a white to off-white crystalline solid.[1] This compound is widely used as a photoinitiator in UV-curable inks, coatings, and adhesives. It also serves as an intermediate in the synthesis of pharmaceuticals and other organic molecules. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in various applications, from reaction chemistry to formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. This compound is characterized by its general insolubility in water and good solubility in many common organic solvents.[1] This is consistent with its molecular structure, which is largely nonpolar.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and quantitative solubility information. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

| Solvent | Formula | Polarity | Solubility Description | Quantitative Solubility (at 25°C) |

| Water | H₂O | High | Insoluble | 32 mg/L[2] |

| Ethanol | C₂H₅OH | Polar | Soluble[1] | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | Data not available |

| Methanol | CH₃OH | Polar | Slightly Soluble | Data not available |

| Chloroform | CHCl₃ | Polar | Soluble[3] | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[3][4] | Data not available |

| Petroleum Ether | N/A | Nonpolar | Soluble[4] | Data not available |

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is reliable for determining the thermodynamic solubility of a solid compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven

-

Glass stirring rods

-

Spatula

Procedure: Isothermal Equilibrium and Gravimetric Analysis

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials using a shaker or magnetic stirrer to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent measurements is constant.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected sample through a chemically compatible syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of this compound can accelerate this process.

-

Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in an oven at a moderate temperature (e.g., 50-60°C) to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty evaporating dish from the final constant weight of the dish with the dry solid.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

References

Spectroscopic Data of 4-Methylbenzophenone: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzophenone, a compound of significant interest in various chemical and industrial applications, including as a photoinitiator. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Aromatic protons ortho to the carbonyl group on the unsubstituted phenyl ring |

| 7.72 | d | 2H | Aromatic protons ortho to the carbonyl group on the tolyl ring |

| 7.56 | t | 1H | Aromatic proton para to the carbonyl group on the unsubstituted phenyl ring |

| 7.47 | t | 2H | Aromatic protons meta to the carbonyl group on the unsubstituted phenyl ring |

| 7.28 | d | 2H | Aromatic protons meta to the carbonyl group on the tolyl ring |

| 2.44 | s | 3H | Methyl group protons on the tolyl ring |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | Carbonyl carbon (C=O) |

| 143.3 | Quaternary aromatic carbon of the tolyl ring attached to the methyl group |

| 138.0 | Quaternary aromatic carbon of the unsubstituted phenyl ring attached to the carbonyl group |

| 134.9 | Quaternary aromatic carbon of the tolyl ring attached to the carbonyl group |

| 132.2 | Aromatic CH carbon para to the carbonyl group on the unsubstituted phenyl ring |

| 130.3 | Aromatic CH carbons ortho to the carbonyl group on the tolyl ring |

| 130.0 | Aromatic CH carbons ortho to the carbonyl group on the unsubstituted phenyl ring |

| 129.0 | Aromatic CH carbons meta to the carbonyl group on the tolyl ring |

| 128.2 | Aromatic CH carbons meta to the carbonyl group on the unsubstituted phenyl ring |

| 21.7 | Methyl carbon (-CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining the NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3060 | C-H stretch | Aromatic | Medium |

| ~2920 | C-H stretch | Methyl | Medium |

| ~1655 | C=O stretch | Ketone (conjugated) | Strong |

| ~1605, 1575, 1445 | C=C stretch | Aromatic ring | Medium-Strong |

| ~1280 | C-C-C bend | Aromatic ketone | Strong |

| ~930, 840, 700 | C-H out-of-plane bend | Aromatic | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectroscopic Data

This compound exhibits characteristic absorption maxima in the UV region.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~259 | Ethanol (B145695)/Methanol | π → π |

| ~330-340 | Heptane/Cyclohexane | n → π |

Note: The position and intensity of the n → π* transition are highly solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution by transferring a small aliquot into a volumetric flask and diluting with the same solvent to achieve an absorbance in the range of 0.2-1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Spectrum Acquisition:

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record a baseline with the solvent-filled cuvette in both beams.

-

Acquire the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Crystal Structure of 4-Methylbenzophenone Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of 4-methylbenzophenone, a compound of interest in various chemical and pharmaceutical applications. Understanding the distinct crystal structures of its polymorphs is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development and materials science.

Introduction to Polymorphism in this compound

This compound (4-MBP) is known to exhibit polymorphism, existing in at least two distinct crystalline forms: a stable monoclinic α-form and a metastable trigonal β-form.[1] The arrangement of molecules in the crystal lattice differs between these polymorphs, leading to variations in their physical properties. The β-form is kinetically favored under certain conditions but will irreversibly transform into the more thermodynamically stable α-form.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the α and β polymorphs of this compound are summarized in the table below for easy comparison. These data are essential for the identification and characterization of each polymorphic form.

| Parameter | α-Polymorph (Stable) | β-Polymorph (Metastable) |

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/c | P3₁ or P3₂ |

| a (Å) | 5.70 | 9.12 |

| b (Å) | 13.89 | 9.12 |

| c (Å) | 14.08 | 11.28 |

| α (°) | 90 | 90 |

| β (°) | 95.18 | 90 |

| γ (°) | 90 | 120 |

| Melting Point (°C) | 59 | 55 |

Experimental Protocols

Precise control over crystallization conditions is paramount for selectively obtaining the desired polymorph of this compound. The following sections detail the methodologies for the preparation and characterization of the α and β forms.

Crystallization of Polymorphs

3.1.1. Preparation of the Stable α-Polymorph

The stable monoclinic α-form is typically obtained by crystallization from solution at temperatures above the melting point of the metastable β-form or by the transformation of the β-form.

-

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) to create a saturated or near-saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Alternatively, large single crystals of the α-form can be grown from a slightly supercooled melt just below its melting point (59°C).[1]

-

3.1.2. Preparation of the Metastable β-Polymorph

The metastable trigonal β-form is obtained by crystallization from a highly supercooled melt.[1] This process requires rapid cooling to bypass the nucleation of the stable α-form.

-

Methodology:

-

Melt a sample of this compound by heating it above its melting point (e.g., to 65-70°C).

-

Rapidly cool the melt to a temperature range of -25°C to -35°C.[1] Nucleation of the β-form is favored in this deep supercooled region.

-

Once nucleation occurs, large single crystals of the β-form can be grown by slightly raising the temperature to just below its melting point (55°C).[1]

-

Characterization Methods

3.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the crystal structure of the polymorphs.

-

Methodology:

-

A suitable single crystal of either the α or β polymorph is selected and mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters, space group, and atomic coordinates, thereby providing a complete three-dimensional structure of the polymorph.

-

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting points and observe the phase transitions between the polymorphs.

-

Methodology:

-

A small, weighed amount of the this compound sample is placed in an aluminum pan, which is then hermetically sealed.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

The melting of each polymorph will be observed as an endothermic peak. The peak maximum corresponds to the melting point. For the β-form, an exothermic recrystallization peak to the α-form may be observed upon heating after its melting.

-

Visualization of Polymorphic Relationship and Experimental Workflow

The following diagrams illustrate the relationship between the two polymorphs and the experimental workflows for their preparation.

References

An In-depth Technical Guide to the Photophysical Properties of 4-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzophenone is an aromatic ketone that serves a crucial role as a Type II photoinitiator in a variety of light-induced processes, including UV curing of inks, coatings, and adhesives.[1][2] Its efficacy is fundamentally governed by its photophysical properties, which dictate how it absorbs and dissipates light energy to initiate chemical reactions. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a visualization of its key photochemical pathway.

Core Photophysical and Chemical Properties

This compound, with the chemical formula C₁₄H₁₂O, is a white to off-white crystalline solid.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₂O | [4] |

| CAS Number | 134-84-9 | [4] |

| Molecular Weight | 196.24 g/mol | [4][5] |

| Melting Point | 56.5-57 °C | [6] |

| Boiling Point | 326 °C | [6] |

Photophysical Data

The photophysical behavior of this compound is characterized by its absorption and emission properties, the efficiency of transitioning between electronic states (quantum yields), and the lifetime of its excited states.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~255 nm, ~330-340 nm (shoulder) | Ethanol (B145695) | [7] |

| Molar Extinction Coefficient (ε) | Data not available | ||

| Phosphorescence Emission Maximum | Data not available | ||

| Photoreduction Quantum Yield (Φr) | 0.15 | Isopropanol | [8] |

| Intersystem Crossing Quantum Yield (ΦISC) | Data not available | ||

| Triplet State Lifetime (τT) | Data not available |

Photochemical Reaction Mechanism

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen-donating species like a tertiary amine, to generate the free radicals necessary for polymerization.[1] The process is initiated by the absorption of UV light and proceeds through the following key steps:

-

UV Absorption: The this compound molecule absorbs a photon, transitioning from its ground electronic state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The relatively short-lived excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1] This triplet state is the primary reactive species.

-

Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).[1]

-

Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from this compound and a radical on the co-initiator. The co-initiator radical is typically the species that initiates the polymerization of monomers.[1]

Experimental Protocols

The determination of the photophysical parameters of this compound involves several key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Methodology:

-

Solution Preparation: Prepare a series of standard solutions of this compound in a suitable, UV-transparent solvent (e.g., methanol (B129727) or acetonitrile) with known concentrations.[9]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum of each standard solution over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a 2-methyltetrahydrofuran (B130290) glass).

-

Instrumentation: Use a spectrofluorometer equipped with a phosphorescence detection mode, which typically involves a pulsed light source and a time-gated detector.[10]

-

Low-Temperature Measurement: Cool the sample to liquid nitrogen temperature (77 K) to minimize non-radiative decay processes and enhance phosphorescence.[11]

-

Data Acquisition: Excite the sample at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum). Scan the emission wavelengths to record the phosphorescence spectrum. The time-gated detection allows for the separation of the long-lived phosphorescence from the short-lived fluorescence.

Laser Flash Photolysis

Objective: To determine the triplet state lifetime (τT) and observe transient species.

Methodology:

-

System Setup: A typical laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a probe lamp with a monochromator and a fast detector (e.g., a photomultiplier tube) to monitor changes in absorbance over time.[12][13]

-

Sample Preparation: Prepare a degassed solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or benzene) in a quartz cuvette. Degassing is crucial to prevent quenching of the triplet state by oxygen.

-

Measurement: Excite the sample with a laser pulse and monitor the change in absorbance at a wavelength where the triplet state absorbs (typically around 530 nm for benzophenones).

-

Kinetic Analysis: The decay of the transient absorption signal corresponds to the decay of the triplet state. Fit the decay curve to a first-order or mixed-order kinetic model to determine the triplet state lifetime (τT).[6]

Conclusion

This compound is a widely utilized Type II photoinitiator whose performance is intrinsically linked to its photophysical properties. Understanding its absorption characteristics, the dynamics of its excited states, and the mechanism of radical generation is paramount for optimizing its use in various applications. While some key quantitative data remains to be definitively established in the literature, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule. Further research to precisely quantify the molar extinction coefficient, phosphorescence, intersystem crossing quantum yield, and triplet state lifetime will undoubtedly contribute to the more efficient and targeted application of this compound in science and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. scielo.br [scielo.br]

- 6. This compound 99 134-84-9 [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Low-temperature time-resolved phosphorescence excitation emission matrices for the analysis of phenanthro-thiophenes in chromatographic fractions of complex environmental extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edinst.com [edinst.com]

- 11. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 12. researchgate.net [researchgate.net]

- 13. edinst.com [edinst.com]

Toxicological Profile of 4-Methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzophenone (4-MBP), a substituted derivative of benzophenone, is utilized as a photoinitiator in UV-cured inks and coatings, which are often applied to food packaging materials.[1] Its potential for migration into foodstuffs has prompted toxicological evaluation to ensure consumer safety. This technical guide provides a comprehensive overview of the current toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Acute Toxicity

This compound exhibits low acute toxicity following oral and intraperitoneal administration in rodent models.

Table 1: Acute Toxicity of this compound

| Test Guideline | Species | Strain | Sex | Route of Administration | Vehicle | LD50 | Observations |

| OECD 423 | Rat | Wistar | Female | Oral (gavage) | Corn oil | >2000 mg/kg bw | No mortality or clinical signs of toxicity were observed.[2][3] |

| Not specified | Mouse | Not specified | Not specified | Intraperitoneal | Not specified | 250 mg/kg bw | Data from safety data sheet. |

Experimental Protocols: Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of this compound was assessed in female Wistar rats following the Acute Toxic Class Method (OECD Guideline 423).[2][3]

-

Test Animals: Healthy, young adult female Wistar rats were used. Animals were acclimatized to laboratory conditions for at least 5 days prior to the study.[2][3]

-

Housing and Feeding: The animals were housed in air-conditioned rooms with controlled temperature (22 ± 3°C) and humidity (30-70%).[2][3] Standard laboratory diet and drinking water were provided ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.[2][3]

-

Dose Administration: A starting dose of 2000 mg/kg body weight was administered by oral gavage.[2] For lower doses, the test item was prepared in corn oil.[3] The volume administered was based on the animal's body weight.[4]

-

Observations: Animals were observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days.[2][3] Body weights were recorded before administration and weekly thereafter.[2][3]

-

Pathology: At the end of the 14-day observation period, all animals were subjected to gross necropsy.[2]

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 4-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzophenone (4-MBP), a derivative of benzophenone (B1666685), is widely utilized as a photoinitiator in ultraviolet (UV) curing inks and coatings, which are frequently used in the printing of food packaging materials. Its presence in such applications has raised concerns regarding its potential to migrate into foodstuffs and subsequently enter the environment. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental risks and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution and degradation pathways of 4-MBP, including its physicochemical properties, abiotic and biotic degradation, and potential transformation products.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties influence its distribution in different environmental compartments such as water, soil, and air, as well as its potential for bioaccumulation.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 196.24 g/mol | --INVALID-LINK-- |

| Melting Point | 53 - 57 °C | --INVALID-LINK-- |

| Boiling Point | 326 °C at 760 mmHg | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Log P (octanol-water partition coefficient) | 3.640 (estimated) | --INVALID-LINK-- |

The high log P value suggests that this compound has a tendency to partition from water into organic matrices, indicating a potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. Its low water solubility further supports its likely association with particulate matter in aquatic systems.

Environmental Fate and Distribution

The environmental fate of this compound is determined by a combination of transport and transformation processes. Due to its use in food packaging, the primary entry point into the environment is expected to be through the disposal of contaminated materials and wastewater treatment plant effluents.

Once in the environment, its low water solubility and high log P value suggest that it will likely adsorb to soil and sediment. This reduces its mobility in the aqueous phase but increases its persistence in the solid phase. Volatilization from water surfaces is not expected to be a significant fate process due to its low vapor pressure.

Conceptual model of this compound's environmental distribution.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolysis

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Generally, ketones like this compound are stable to hydrolysis under neutral pH conditions. While hydrolysis rates can be influenced by pH and temperature, significant abiotic hydrolysis of 4-MBP under typical environmental conditions is not expected to be a major degradation pathway.

Biotic Degradation

Biodegradation by microorganisms is a critical process for the removal of organic contaminants from the environment.

Microbial Degradation

Information on the microbial degradation of this compound is limited. However, studies on the biodegradation of benzophenone and other derivatives indicate that microorganisms are capable of transforming these compounds. The primary biodegradation of benzophenone-type UV filters in aerobic conditions often results in the formation of hydroxylated metabolites.[1] It is plausible that the degradation of 4-MBP would proceed through similar initial hydroxylation steps on the aromatic rings, followed by ring cleavage. The methyl group on the phenyl ring may also be a site for initial oxidative attack by microbial enzymes.

The general steps for microbial degradation of aromatic compounds often involve:

-

Initial Oxidation: Introduction of hydroxyl groups onto the aromatic ring by mono- or dioxygenase enzymes.

-

Ring Cleavage: Opening of the aromatic ring by dioxygenases.

-

Further Metabolism: Conversion of the ring-cleavage products into intermediates of central metabolic pathways, such as the Krebs cycle.

References

Methodological & Application

Application Notes and Protocols for 4-Methylbenzophenone as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzophenone (4-MBP) is a highly efficient Type II photoinitiator widely utilized in free-radical polymerization.[1][2] Upon exposure to ultraviolet (UV) light, it initiates the rapid conversion of liquid monomers and oligomers into solid polymers. This characteristic makes it a critical component in a variety of applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of 3D printed materials.[1][2] In the realm of biomedical research and drug development, this compound is employed in the synthesis of hydrogels for applications such as controlled drug delivery and tissue engineering.[3][4]

As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen-donating species such as a tertiary amine, to generate the free radicals necessary to initiate polymerization.[1][2] This two-component system offers versatility and control over the polymerization process.

This document provides detailed application notes and experimental protocols for the use of this compound as a photoinitiator in various polymerization reactions.

Mechanism of Action

The photoinitiation process with this compound proceeds through a series of well-defined steps:

-

UV Absorption: The this compound molecule absorbs UV radiation, causing it to transition from its ground state to an excited singlet state.[1][2]

-

Intersystem Crossing: The excited singlet state rapidly converts to a more stable and longer-lived triplet state.[1][2]

-

Hydrogen Abstraction: In the excited triplet state, this compound abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).[1][2]

-

Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from this compound and an amine-derived radical. The amine radical is typically the primary species that initiates the polymerization process.[1][2]

-

Polymerization: The generated free radicals react with monomer units, initiating a chain reaction that leads to the formation of a cross-linked polymer network.[1][2]

Quantitative Data Summary

The efficiency of photopolymerization using this compound is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer, and the intensity of the UV light source. The following tables summarize representative data for benzophenone (B1666685) derivatives, which can be used as a guide for experimental design.

Table 1: Influence of Photoinitiator and Co-initiator Concentration on Polymerization

| Photoinitiator | Photoinitiator Conc. (mol L⁻¹) | Co-initiator | Co-initiator Conc. (mol L⁻¹) | Monomer | Solvent | Final Conversion (%) | Reference |

| p-benzophenoneoxycarbonylphenyl acrylate (B77674) (self-initiating) | 2.7x10⁻² | Triethylamine (TEA) | 2.7x10⁻³ | Self | DMSO | 15.22 ± 0.15 | [5] |

| p-benzophenoneoxycarbonylphenyl acrylate (self-initiating) | 2.7x10⁻² | Triethylamine (TEA) | 13.5x10⁻³ | Self | DMSO | 18.46 ± 0.28 | [5] |

| p-benzophenoneoxycarbonylphenyl acrylate (self-initiating) | 2.7x10⁻² | Triethylamine (TEA) | 2.7x10⁻² | Self | DMSO | 22.54 ± 0.36 | [5] |

| p-benzophenoneoxycarbonylphenyl acrylate (self-initiating) | 2.7x10⁻² | Triethylamine (TEA) | 13.5x10⁻² | Self | DMSO | 31.27 ± 0.96 | [5] |

| p-benzophenoneoxycarbonylphenyl methacrylate (B99206) (self-initiating) | 2.7x10⁻² | Triethylamine (TEA) | 2.7x10⁻³ | Self | DMSO | 9.68 ± 0.42 | [5] |

Table 2: Effect of Co-initiator Type on Monomer Conversion

| Photoinitiator | Co-initiator | Monomer | Solvent | Conversion (%) | Reference |

| p-benzophenoneoxycarbonylphenyl acrylate | Triethylamine (TEA) | Self | EtOAc | 21.32 ± 0.58 | [5] |

| p-benzophenoneoxycarbonylphenyl acrylate | N-methyldiethanolamine (MDEA) | Self | EtOAc | 19.89 ± 0.61 | [5] |

| p-benzophenoneoxycarbonylphenyl acrylate | 4,N,N-trimethylaniline (TMA) | Self | EtOAc | 15.64 ± 0.37 | [5] |

Experimental Protocols

Protocol 1: UV Curing of Acrylate Films

This protocol describes a general procedure for the UV curing of an acrylate-based formulation using this compound as the photoinitiator.

Materials:

-

Acrylate monomer or oligomer (e.g., Trimethylolpropane triacrylate, TMPTA)

-

This compound (Photoinitiator)

-

Tertiary amine co-initiator (e.g., Triethanolamine, TEA, or Ethyl 4-(dimethylamino)benzoate, EDB)

-

Substrate (e.g., glass slide, polymer film)

-

UV light source (e.g., medium-pressure mercury lamp)

-

Spin coater or drawdown bar

-

Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, prepare the photocurable formulation by mixing the acrylate monomer/oligomer, this compound, and the co-initiator.

-

A typical starting concentration range is 0.5-5.0 wt% for this compound and 1.0-5.0 wt% for the co-initiator.

-

Stir the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.

-

-

Film Application:

-

Apply a thin film of the formulation onto the desired substrate using a spin coater or a drawdown bar to achieve a uniform thickness.

-

-

UV Curing:

-

Place the coated substrate under the UV lamp. If possible, perform the curing under a nitrogen atmosphere to minimize oxygen inhibition, which can quench the radical polymerization at the surface.

-

Irradiate the sample for a predetermined time. The curing time will depend on the lamp intensity, photoinitiator/co-initiator concentration, and film thickness.

-

-

Characterization:

-

Assess the cure of the film by checking for tackiness. A tack-free surface generally indicates a well-cured film.

-

The degree of monomer conversion can be quantified using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (typically around 1635 cm⁻¹).[6][7][8]

-

Protocol 2: Preparation of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels for Biomedical Applications

This protocol outlines the fabrication of PEGDA hydrogels using this compound, suitable for applications such as drug delivery or as scaffolds for tissue engineering.[3][4]

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA)

-

This compound (Photoinitiator)

-

Tertiary amine co-initiator (e.g., N-vinylpyrrolidone, NVP, or Triethanolamine, TEA)

-

Phosphate-buffered saline (PBS), sterile

-

Molds for hydrogel casting (e.g., PDMS molds)

-

UV light source (365 nm)

-

Vortex mixer

Procedure:

-

Preparation of Pre-polymer Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 70% ethanol) if it is not readily soluble in the aqueous monomer solution.

-

In a light-protected vial, dissolve the desired concentration of PEGDA in sterile PBS (e.g., 10-20% w/v).

-

Add the this compound stock solution to the PEGDA solution to achieve the final desired concentration (e.g., 0.1-1.0 wt%).

-

Add the co-initiator to the solution (e.g., 0.5-2.0 wt%).

-

Vortex the solution until all components are fully dissolved and the solution is homogeneous.

-

-

Hydrogel Formation:

-

Pipette the pre-polymer solution into the sterile molds.

-

Expose the molds to UV light (e.g., 365 nm) for a specific duration. The exposure time will influence the crosslinking density and mechanical properties of the hydrogel. This can range from a few seconds to several minutes depending on the light intensity and formulation.

-

-

Post-Polymerization Processing:

-

Carefully remove the hydrogels from the molds.

-

Wash the hydrogels extensively with sterile PBS to remove any unreacted monomer, photoinitiator, and co-initiator. This step is crucial for ensuring biocompatibility in biomedical applications.

-

-

Characterization:

-

Swelling Ratio: The swelling behavior can be determined by measuring the weight of the hydrogel in the swollen and dry states.

-

Mechanical Properties: The mechanical stiffness (e.g., Young's modulus) of the hydrogel can be assessed using techniques such as rheometry or compression testing.

-

Drug Release (if applicable): If a therapeutic agent is incorporated, its release profile can be monitored over time using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

-

Safety Precautions

-

This compound may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding and wear UV-protective eyewear when operating UV light sources.

-

Acrylate monomers can be skin sensitizers and irritants. Avoid direct contact and handle them in a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

Conclusion

This compound is a versatile and effective Type II photoinitiator for a wide range of polymerization applications. By understanding its mechanism of action and carefully controlling experimental parameters such as initiator and co-initiator concentrations, researchers can tailor the properties of the resulting polymers for specific applications in materials science, industry, and the biomedical field. The provided protocols offer a starting point for the successful implementation of this compound in your research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. minds.wisconsin.edu [minds.wisconsin.edu]

- 3. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lume.ufrgs.br [lume.ufrgs.br]

Application Notes: 4-Methylbenzophenone as a Type II Photoinitiator

Introduction

4-Methylbenzophenone (4-MBP), a derivative of the benzophenone (B1666685) family, is a highly efficient Type II photoinitiator.[1][2] In the realm of photopolymerization, Type II photoinitiators are compounds that, upon absorption of ultraviolet (UV) light, do not undergo direct bond cleavage to form radicals. Instead, they require a co-initiator or synergist, typically a hydrogen-donating species like a tertiary amine, to generate the free radicals necessary for initiating polymerization.[1][3] This mechanism makes 4-MBP a vital component in numerous UV-curable formulations, including inks, coatings, adhesives, and materials for 3D printing.[1][4][5] Its popularity stems from its effectiveness and well-understood photochemical behavior.[1]

Mechanism of Action

The photoinitiation process for this compound is a multi-step photochemical reaction that efficiently converts light energy into chemical energy in the form of reactive free radicals. The process, in conjunction with a co-initiator such as Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEOA), can be detailed as follows:[1][6]

-

UV Absorption (Photoexcitation): The 4-MBP molecule absorbs photons from a UV light source, causing it to transition from its ground state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1][7] This triplet state is the key reactive species in the photoinitiation process.

-

Hydrogen Abstraction: The triplet state of 4-MBP is a potent hydrogen abstractor.[7] It interacts with the hydrogen-donating co-initiator (e.g., a tertiary amine). During this step, it abstracts a hydrogen atom from the carbon atom alpha to the nitrogen of the amine.[1]

-

Radical Generation: This hydrogen abstraction event results in the formation of two distinct radicals: a ketyl radical derived from the 4-MBP and an amine-alkyl radical from the co-initiator.[1]

-